molecular formula C22H21N7O2S B2469969 4-(1H-indol-3-yl)-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)butanamide CAS No. 2034394-00-6

4-(1H-indol-3-yl)-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)butanamide

Cat. No. B2469969
CAS RN: 2034394-00-6
M. Wt: 447.52
InChI Key: LFYUWVCPSHEAHQ-UHFFFAOYSA-N
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Description

4-(1H-indol-3-yl)-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)butanamide is a useful research compound. Its molecular formula is C22H21N7O2S and its molecular weight is 447.52. The purity is usually 95%.
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Scientific Research Applications

Chemical Structure and Synthesis

The compound 4-(1H-indol-3-yl)-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)butanamide is part of a family of molecules characterized by the presence of indole, triazole, oxadiazole, and thiophene moieties. These structural elements contribute to the chemical's potential biological activity. Research has shown that such compounds are synthesized through sequential transformations involving nucleophilic substitution reactions and are structurally confirmed by spectral and elemental analysis. They are noted for their in vitro inhibitory potential against enzymes like urease, indicating potential therapeutic applications in drug design (Nazir et al., 2018).

Biological Activities and Applications

  • Antimicrobial and Anti-inflammatory Properties

    Synthesized compounds, including those with a core structure similar to the compound , have been explored for their antimicrobial activities against various strains of bacteria and fungi. They have also been tested for anti-inflammatory properties, indicating their potential use in treating infectious and inflammatory diseases (Gadegoni & Manda, 2013).

  • Antibacterial Activity

    Derivatives of this compound class have shown good antibacterial activity against various bacterial strains, highlighting their potential as antibacterial agents. The specific interactions with bacterial enzymes or cell structures could be a subject of further pharmacological studies (Kaneria et al., 2016).

  • Antitubercular Potential

    Some analogs of this compound have been investigated for their potential as antitubercular agents. Docking studies against specific mycobacterial enzymes like enoyl reductase (InhA) of Mycobacterium tuberculosis provide insights into their mechanism of action and potential effectiveness in treating tuberculosis (Purushotham & Poojary, 2018).

  • Antifungal and Apoptotic Effects

    The compound's analogs have been studied for their antifungal properties, particularly against Candida species. Research also indicates their apoptotic effects on fungal cells, which is significant for developing treatments for fungal infections (Çavușoğlu et al., 2018).

  • Anticonvulsant Activity

    Some structurally related compounds have been evaluated for their anticonvulsant activities. This suggests the potential of these compounds in developing new treatments for convulsive disorders, further highlighting the diverse biological activities exhibited by this compound class (Rajasekaran et al., 2006).

properties

IUPAC Name

4-(1H-indol-3-yl)-N-[2-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N7O2S/c30-20(9-3-5-15-13-24-17-7-2-1-6-16(15)17)23-10-11-29-14-18(26-28-29)22-25-21(27-31-22)19-8-4-12-32-19/h1-2,4,6-8,12-14,24H,3,5,9-11H2,(H,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFYUWVCPSHEAHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCCC(=O)NCCN3C=C(N=N3)C4=NC(=NO4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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